molecular formula C17H18N4OS B12150574 5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12150574
M. Wt: 326.4 g/mol
InChI Key: QKZBINDVCKGFIZ-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using ethoxyphenyl halides.

    Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be attached through a thiolation reaction using phenylmethylthiol and suitable activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. Specifically, 5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has shown efficacy against various bacterial strains and fungi. Studies have demonstrated its potential as an effective antimicrobial agent, which is vital in combating antibiotic-resistant pathogens.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes, including indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation and cancer progression by metabolizing tryptophan. By inhibiting this enzyme, this compound may alter immune responses and enhance the efficacy of cancer therapies.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various triazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential for development into a new class of antimicrobial agents.

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus8Effective
Escherichia coli16Moderate
Candida albicans32Moderate

Case Study 2: Cancer Research

In another research study focusing on anticancer properties, the compound was tested on various human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that treatment with this compound resulted in significant cytotoxic effects with IC50 values below 50 µM for both cell lines. Mechanistic studies indicated that the compound induces apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism
MCF-7<50Apoptosis induction
HeLa<50Apoptosis induction

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
  • 5-(3-Chlorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
  • 5-(3-Fluorophenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Uniqueness

5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to its analogues. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity.

Biological Activity

5-(3-Ethoxyphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole class, which is characterized by its five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Ethoxy group at position 3
  • Phenylmethylthio group at position 3

These substituents contribute to the compound's distinct chemical properties and influence its biological activity.

Antimicrobial and Antifungal Properties

Triazole derivatives are well-known for their antimicrobial activities. Research indicates that compounds like this compound can inhibit the growth of various pathogens by targeting specific enzymes involved in microbial metabolism. For example:

  • Inhibition of Cytochrome P450 : Triazoles can inhibit cytochrome P450 enzymes in fungi, leading to disrupted ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Anti-inflammatory Activity

Studies have shown that triazole derivatives exhibit significant anti-inflammatory effects. The mechanism often involves:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class can downregulate the production of cytokines such as TNF-α and IL-6 in activated macrophages .
  • Oxidative Stress Reduction : These compounds also demonstrate antioxidant properties by reducing reactive oxygen species (ROS) levels .

Anticancer Potential

The anticancer activity of triazole derivatives has been explored extensively. The mechanisms include:

  • Induction of Apoptosis : Some studies suggest that triazoles can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell survival pathways .
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cell lines, thereby inhibiting proliferation .

Synthesis and Evaluation Studies

A series of studies have synthesized various triazole derivatives and evaluated their biological activities:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialTBD
4-Amino-5-(pyrrole-2-yl)-1,2,4-triazoleAnticancer>100
S-substituted TriazolesAnti-inflammatory0.84

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal strong interactions with key enzymes involved in inflammation and cancer progression .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(3-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4OS/c1-2-22-15-10-6-9-14(11-15)16-19-20-17(21(16)18)23-12-13-7-4-3-5-8-13/h3-11H,2,12,18H2,1H3

InChI Key

QKZBINDVCKGFIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

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